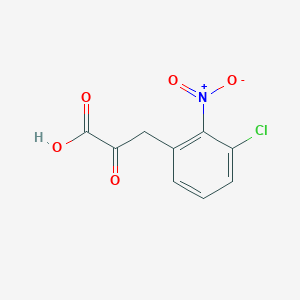![molecular formula C13H17NO B14001378 2-Phenylhexahydro-2H-[1,2]oxazolo[2,3-a]pyridine CAS No. 94617-78-4](/img/structure/B14001378.png)
2-Phenylhexahydro-2H-[1,2]oxazolo[2,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-isoxazolo[2,3-a]pyridine,hexahydro-2-phenyl- is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered unsaturated heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agro-chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-isoxazolo[2,3-a]pyridine,hexahydro-2-phenyl- typically involves a 1,3-dipolar cycloaddition reaction. This reaction is carried out in the presence of sodium hypochlorite, which acts as an oxidizing agent . The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C. The product is then isolated and characterized using spectroscopic methods such as NMR and IR spectroscopy .
Industrial Production Methods
Industrial production of 2H-isoxazolo[2,3-a]pyridine,hexahydro-2-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using techniques such as crystallization and distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2H-isoxazolo[2,3-a]pyridine,hexahydro-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2H-isoxazolo[2,3-a]pyridine,hexahydro-2-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2H-isoxazolo[2,3-a]pyridine,hexahydro-2-phenyl- involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in Alzheimer’s disease . The compound may also interact with other molecular targets, such as ion channels and receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-butoxyhexahydro-2H-isoxazolo[2,3-a]pyridine: Similar structure but with a butoxy group instead of a phenyl group.
Hexahydro-2-phenyl-2H-isoxazolo[2,3-a]pyridine: Similar structure but without the butoxy group.
Uniqueness
2H-isoxazolo[2,3-a]pyridine,hexahydro-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
94617-78-4 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-phenyl-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridine |
InChI |
InChI=1S/C13H17NO/c1-2-6-11(7-3-1)13-10-12-8-4-5-9-14(12)15-13/h1-3,6-7,12-13H,4-5,8-10H2 |
InChI Key |
DAHRPKXTUQVPAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)CC(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


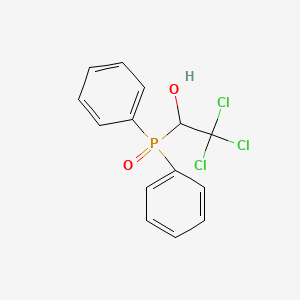
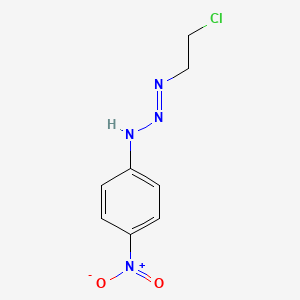
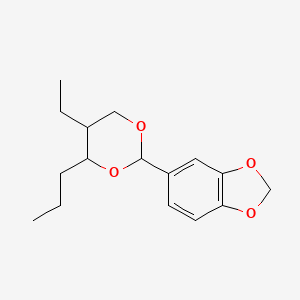

![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
![Methyl4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[C]thiophene-1-carboxylate](/img/structure/B14001332.png)
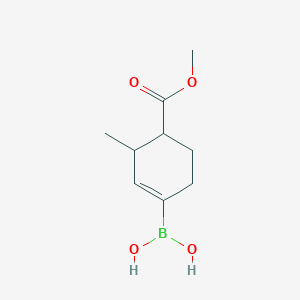
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
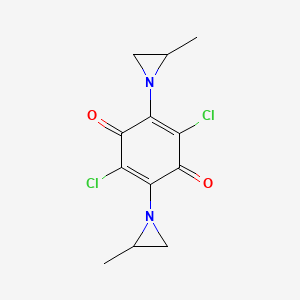
![4-[2-(4-Aminophenoxy)ethyl]aniline](/img/structure/B14001361.png)
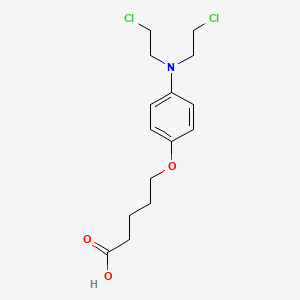

![Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]-](/img/structure/B14001372.png)
